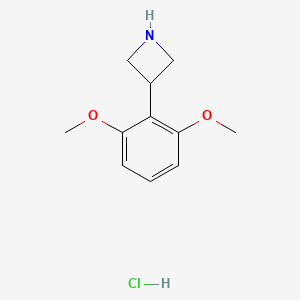
3-(2,6-Dimethoxyphenyl)azetidine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Dimethoxyphenyl)azetidine Hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethoxyphenyl)azetidine Hydrochloride typically involves the reaction of 2,6-dimethoxybenzylamine with an appropriate azetidine precursor under controlled conditions. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene component . This reaction is efficient for synthesizing functionalized azetidines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in solid form .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,6-Dimethoxyphenyl)azetidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the azetidine ring is opened or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidines .
Aplicaciones Científicas De Investigación
3-(2,6-Dimethoxyphenyl)azetidine Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Mecanismo De Acción
The mechanism of action of 3-(2,6-Dimethoxyphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which makes it susceptible to various chemical transformations . This reactivity allows it to interact with biological molecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,6-Dimethylphenoxy)azetidine Hydrochloride: Similar in structure but with different substituents on the phenyl ring.
3-(3,4-Dimethoxyphenyl)azetidine Hydrochloride: Another similar compound with different methoxy group positions.
Uniqueness
3-(2,6-Dimethoxyphenyl)azetidine Hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H16ClNO2 |
|---|---|
Peso molecular |
229.70 g/mol |
Nombre IUPAC |
3-(2,6-dimethoxyphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-9-4-3-5-10(14-2)11(9)8-6-12-7-8;/h3-5,8,12H,6-7H2,1-2H3;1H |
Clave InChI |
DVMWXQPSMRNPKP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)OC)C2CNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


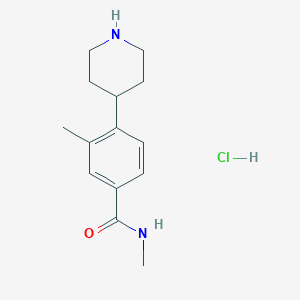
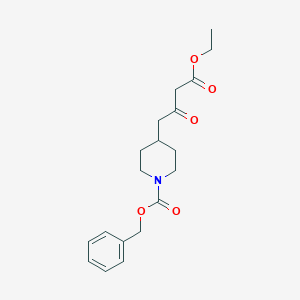
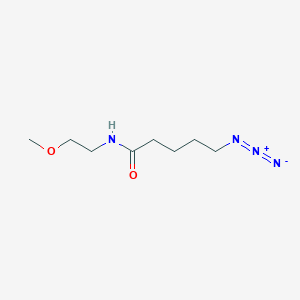

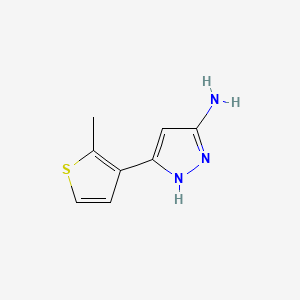

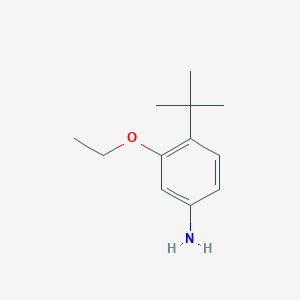
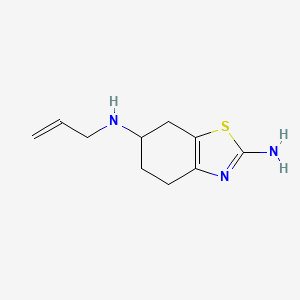

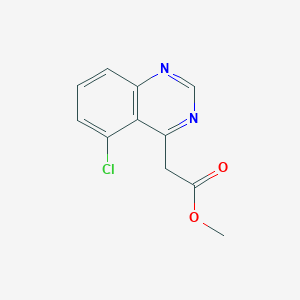
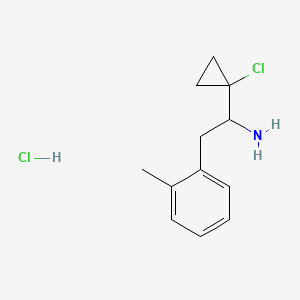
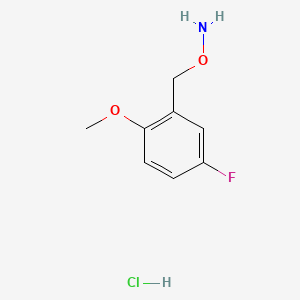

![7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13716406.png)
